2-(3-Cyclobutylphenyl)-2-methyloxirane
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Overview
Description
2-(3-Cyclobutylphenyl)-2-methyloxirane is an organic compound featuring a cyclobutyl group attached to a phenyl ring, which is further connected to a methyloxirane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Cyclobutylphenyl)-2-methyloxirane typically involves the following steps:
Formation of the Cyclobutylphenyl Intermediate: This can be achieved through a Friedel-Crafts alkylation reaction where cyclobutyl chloride reacts with benzene in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-(3-Cyclobutylphenyl)-2-methyloxirane can undergo various chemical reactions, including:
Reduction: The compound can be reduced using hydrogenation catalysts to form the corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Diols.
Reduction: Alcohols.
Substitution: Substituted oxirane derivatives.
Scientific Research Applications
2-(3-Cyclobutylphenyl)-2-methyloxirane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Cyclobutylphenyl)-2-methyloxirane involves the interaction of its oxirane ring with various biological targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in proteins and DNA, leading to potential biological effects .
Comparison with Similar Compounds
Similar Compounds
Cyclopropylphenyl oxirane: Similar structure but with a cyclopropyl group instead of a cyclobutyl group.
Cyclohexylphenyl oxirane: Contains a cyclohexyl group instead of a cyclobutyl group.
Uniqueness
2-(3-Cyclobutylphenyl)-2-methyloxirane is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic properties compared to its cyclopropyl and cyclohexyl analogs.
Properties
IUPAC Name |
2-(3-cyclobutylphenyl)-2-methyloxirane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O/c1-13(9-14-13)12-7-3-6-11(8-12)10-4-2-5-10/h3,6-8,10H,2,4-5,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFNBHZRGWKZNSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CO1)C2=CC=CC(=C2)C3CCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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